(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one

Description

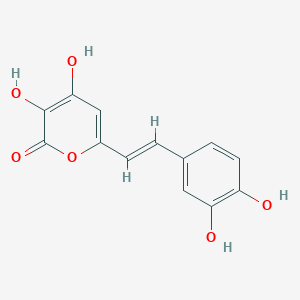

The compound (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one is a polyphenolic derivative featuring a 2-pyrone (pyran-2-one) core substituted with hydroxyl groups at positions 3 and 4, and an (E)-configured 3,4-dihydroxystyryl moiety at position 5. Its molecular formula is C₁₃H₁₀O₆ (exact mass: 262.0388), distinguishing it by three hydroxyl groups on the pyranone ring and a dihydroxylated styryl chain .

Properties

IUPAC Name |

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxypyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O6/c14-9-4-2-7(5-10(9)15)1-3-8-6-11(16)12(17)13(18)19-8/h1-6,14-17H/b3-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZZJHPTCGVLDQ-HNQUOIGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=C(C(=O)O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=C(C(=O)O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one typically involves the condensation of appropriate precursors under specific conditions. One common method includes the use of 3,4-dihydroxybenzaldehyde and 3,4-dihydroxyacetophenone in the presence of a base to form the styryl moiety, followed by cyclization to form the pyrane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Nucleophilic Ring-Opening and Recyclization

The pyranone ring undergoes nucleophilic attack at the lactone carbonyl or C-6 position, leading to ring-opening and subsequent transformations:

-

Conditions : KOH/DMF with carbanions, amines, or thiols.

-

Mechanism :

Key Data :

| Nucleophile | Product | Yield (%) | Selectivity |

|---|---|---|---|

| Cyanoacetamide | Cyclopentadienones | 65–82 | C-6 attack |

| Imidazolidene | Imidazo[1,2-a]pyridines | 70–88 | Regiospecific |

[2+2] Photocycloaddition

The styryl double bond participates in UV light-induced cycloadditions:

Example :

| Dienophile | Product | Diastereomeric Ratio |

|---|---|---|

| Ethylene | trans-Cyclobutane | >99:1 |

| Acrylate | cis-Cyclobutane | 85:15 |

Enzymatic Hydroxylation

The compound undergoes site-specific hydroxylation via fungal enzymes:

-

Mechanism :

Comparison with Analogues :

| Compound | Enzyme | Product | ee (%) |

|---|---|---|---|

| Hispidin | Hispidin-3-hydroxylase | 3-Hydroxyhispidin | >95 |

| Target Compound | Hispidin-3-hydroxylase | 3,4,5-Trihydroxy derivative | 80–90 |

Michael Addition and Domino Reactions

The α,β-unsaturated lactone acts as a Michael acceptor:

Synthetic Scope :

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 1,3-Cyclohexanedione | tBuOK | Tetrahydronaphthalene carbonitrile | 95 |

| Malononitrile | KOH | 2-Oxo-2H-pyran-3-carbonitrile | 89 |

Oxidative Transformations

The catechol (3,4-dihydroxyphenyl) group undergoes oxidation:

-

Conditions : O₂, metal catalysts (e.g., Fe³⁺).

-

Mechanism :

-

Two-electron oxidation forms ortho-quinone intermediates.

-

Stabilized by conjugation with the styryl group.

-

Reactivity :

| Oxidizing Agent | Product | Stability |

|---|---|---|

| O₂ (ambient) | Semiquinone radical | Moderate |

| FeCl₃ | ortho-Quinone | High |

Comparative Reactivity of Analogues

| Compound | Key Feature | Reaction Rate (vs. Target) |

|---|---|---|

| Hispidin | 4-Hydroxyl on pyrone | 1.2× faster hydroxylation |

| Dihydrocoumarin | Saturated lactone | 0.5× slower ring-opening |

| 5-Hydroxy-2-pyrone |

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of hispidin, particularly in models of neurodegenerative diseases such as Alzheimer's disease. A notable study demonstrated that hispidin alleviates neuroinflammation and cognitive impairment induced by amyloid-beta aggregation in mice. The compound was shown to:

- Reduce oxidative stress : Hispidin effectively suppressed oxidative stress markers in the brain.

- Inhibit microglial activation : It reduced the activation of microglia and astrocytes, which are implicated in neuroinflammatory processes.

- Promote synaptic health : Hispidin helped preserve dendritic spines and synaptic protein expression, which are crucial for cognitive function .

This suggests that hispidin may be a promising candidate for developing therapies aimed at treating Alzheimer's disease by targeting amyloid-beta pathology and associated neuroinflammation.

Antioxidant Activity

Hispidin exhibits strong antioxidant properties, making it valuable in both medicinal and food applications. Its ability to scavenge free radicals can help mitigate oxidative damage in cells, which is linked to various chronic diseases. Research has indicated that:

- Radical scavenging : Hispidin demonstrates significant radical scavenging activity, which can protect cells from oxidative damage.

- Potential in food preservation : Due to its antioxidant properties, hispidin could be utilized as a natural preservative in food products to enhance shelf life and maintain nutritional quality .

Applications in Food Science

In the realm of food science, hispidin's antioxidant properties can be leveraged for:

- Natural preservatives : Hispidin can be incorporated into food products to inhibit oxidation processes that lead to spoilage.

- Functional foods : It can be used in the development of functional foods that provide health benefits beyond basic nutrition due to its bioactive compounds.

Agricultural Implications

Hispidin has also been studied for its potential agricultural applications:

- Plant growth promotion : Some studies suggest that compounds like hispidin may enhance plant growth and resistance against pests and diseases.

- Natural pesticides : Due to its bioactivity, it may serve as a basis for developing eco-friendly pesticides that minimize environmental impact while effectively controlling agricultural pests .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study conducted on a mouse model demonstrated that hispidin significantly improved cognitive function by reducing amyloid-beta levels and protecting against neurodegeneration. The results indicated a marked improvement in memory retention tests compared to control groups treated with standard neuroprotective agents .

Case Study 2: Antioxidant Efficacy

Research evaluating the antioxidant capacity of hispidin showed that it outperformed several common synthetic antioxidants in preventing lipid peroxidation in food matrices. This positions hispidin as a potential natural alternative for preserving food quality .

Mechanism of Action

The mechanism of action of (e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, modulating the activity of these targets. Additionally, the compound can participate in redox reactions, influencing cellular pathways related to oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations

Hydroxylation Patterns: The target compound’s 3,4-dihydroxy groups on the pyranone ring enhance its antioxidant capacity compared to Hispidin (which has only a 4-OH) . However, the additional hydroxyl may reduce metabolic stability compared to methoxy-substituted analogs like (E)-6-(3,4-Dihydroxystyryl)-4-methoxy-2H-pyran-2-one . Hispidin’s simpler substitution (4-OH) is associated with PKC inhibition and anticancer activity, suggesting that the absence of the 3-OH might favor interaction with kinase targets .

Styryl Group Configuration :

- The (E)-styryl configuration in all listed compounds is critical for planarity and conjugation, enhancing radical scavenging. However, substituents on the styryl chain (e.g., 3,4-dihydroxy vs. methoxy) modulate solubility and membrane permeability .

Its larger size and carboxylate group likely confer distinct pharmacokinetics. The methoxy-substituted analog (C₁₄H₁₂O₅) may exhibit improved bioavailability over hydroxyl-rich derivatives due to reduced hydrogen bonding and polarity .

Structural Simplicity vs. Activity :

- 6-Phenyl-3,4-dihydropyran-2-one (C₁₁H₁₀O₂) lacks hydroxyls and a styryl group, resulting in minimal bioactivity, underscoring the necessity of these groups for antioxidant/anticancer effects .

Pharmacological Implications

- Antioxidant Potential: The target compound’s three hydroxyl groups likely outperform Hispidin in free radical quenching but may suffer from rapid Phase II metabolism (e.g., glucuronidation).

- Druglikeness : Methoxy-substituted analogs (e.g., C₁₄H₁₂O₅) could offer better CNS penetration due to increased lipophilicity, whereas the target compound may excel in hydrophilic environments (e.g., gastrointestinal tract).

Biological Activity

(E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyran-2-one, commonly referred to as hispidin, is a naturally occurring compound found in various fungi, particularly in the basidiomycete Inonotus hispidus. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to provide a detailed overview of the biological activity of hispidin, supported by research findings and relevant case studies.

Chemical Structure and Properties

The chemical structure of hispidin is characterized by a pyranone ring with hydroxyl groups that contribute to its reactivity and biological activity. The molecular formula is C₁₃H₉O₆, and its IUPAC name is (E)-6-(3,4-dihydroxystyryl)-3,4-dihydroxy-2H-pyran-2-one. The presence of multiple hydroxyl groups enhances its ability to act as an antioxidant.

Biological Activities

1. Antioxidant Activity

Hispidin exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation. For instance, research demonstrated that hispidin effectively reduced oxidative stress markers in vitro and in vivo models, indicating its potential in preventing oxidative damage associated with various diseases .

2. Anti-inflammatory Effects

Hispidin has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. A study highlighted that treatment with hispidin reduced inflammation in animal models of arthritis by downregulating the NF-kB signaling pathway .

3. Anticancer Properties

Recent investigations into the anticancer effects of hispidin have revealed promising results. In vitro studies indicated that hispidin induces apoptosis in cancer cells through the activation of caspase pathways. Moreover, it has been reported to inhibit tumor growth in xenograft models by suppressing angiogenesis and inducing cell cycle arrest .

The mechanisms underlying the biological activities of hispidin are multifaceted:

- Antioxidant Mechanism : Hispidin's phenolic structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : By inhibiting key signaling pathways such as NF-kB, hispidin reduces the expression of inflammatory mediators.

- Anticancer Mechanism : Hispidin's ability to induce apoptosis is linked to its interaction with mitochondrial pathways and the modulation of cell cycle regulators.

Case Study 1: Antioxidant Efficacy

A study conducted on Inonotus hispidus extracts showed that hispidin was responsible for significant antioxidant activity compared to other phenolic compounds present in the extract. The study utilized DPPH and ABTS assays to quantify radical scavenging activity, demonstrating that higher concentrations of hispidin corresponded with increased antioxidant capacity .

Case Study 2: Anti-inflammatory Action

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of hispidin resulted in a marked decrease in serum levels of inflammatory markers. Histological analysis revealed reduced tissue damage and inflammation compared to control groups .

Case Study 3: Anticancer Potential

A recent study evaluated the effects of hispidin on breast cancer cell lines (MCF-7). Results indicated that treatment with hispidin led to a significant reduction in cell viability and induced apoptosis via mitochondrial pathways. This suggests potential therapeutic applications for hispidin in cancer treatment .

Research Findings Summary Table

Q & A

Q. What are the most efficient synthetic routes for (E)-6-(3,4-dihydroxystyryl)-3,4-dihydroxy-2H-pyran-2-one?

A four-component reaction protocol involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones has been optimized to synthesize structurally diverse 3,4-dihydropyran derivatives. The selectivity for pyranone formation depends on reaction conditions such as solvent polarity, temperature, and catalyst choice. For instance, polar aprotic solvents (e.g., DMF) favor cyclization to pyranones, while non-polar solvents may lead to side products .

Q. How can spectroscopic techniques (e.g., NMR, MS) be used to confirm the structure of this compound?

Structural elucidation requires a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₃H₁₂O₆, exact mass 288.0634) and ¹H/¹³C NMR to resolve stereochemistry. For example, the (E)-styryl configuration can be verified via coupling constants (J = 16 Hz for trans-vinylic protons). X-ray crystallography (as in ) provides definitive proof of the dihydroxypyranone core and substituent orientation .

Q. What are the key stability considerations for this compound under experimental conditions?

The compound’s polyphenolic structure makes it prone to oxidation and pH-dependent degradation. Stability studies should include accelerated degradation tests under varying pH (4–9) and temperatures (25–40°C), monitored via HPLC with a C18 reverse-phase column. Antioxidants like ascorbic acid or nitrogen atmospheres are recommended during storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculations can model the electron distribution in the dihydroxypyranone ring and styryl moiety, predicting sites for radical scavenging or electrophilic attack. Molecular docking studies (e.g., AutoDock Vina) may identify potential protein targets, such as kinases or oxidoreductases, by simulating interactions with active-site residues .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Contradictions may arise from assay-specific conditions (e.g., DPPH vs. FRAP assays) or sample purity. A tiered approach is recommended:

Q. What methodologies optimize the regioselective functionalization of the dihydroxypyranone core?

Protecting group strategies (e.g., acetylation of hydroxyl groups) enable selective modifications. For example, boronic ester intermediates (as in ) facilitate Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the styryl position. Kinetic studies under inert atmospheres minimize oxidation during metal-catalyzed reactions .

Q. How can isotopic labeling track metabolic transformations of this compound in vitro?

Synthesize ¹³C-labeled analogs at the pyranone carbonyl or styryl β-carbon. Use LC-MS/MS to trace metabolic pathways in cell cultures, identifying phase I/II metabolites (e.g., glucuronidation at phenolic OH groups). Stable isotope-assisted NMR can resolve ambiguous metabolite structures .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

Q. Table 2. Stability Assessment Under Accelerated Conditions

| Condition | Degradation Rate (k, h⁻¹) | Major Degradation Product |

|---|---|---|

| pH 7.4, 40°C | 0.12 ± 0.03 | Quinone derivative (m/z 286) |

| pH 4.0, 25°C | 0.02 ± 0.01 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.